N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA
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Overview
Description
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and a methoxy group attached to a carbohydrate backbone, making it a significant molecule in various biochemical and industrial applications.
Mechanism of Action
Target of Action
The primary target of Galbeta1,3GalNAcalpha-O-Me, also known as the α-gal epitope, is the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) found in non-primate mammals, lemurs, and New-World monkeys . This enzyme plays a crucial role in the synthesis of the α-gal epitope . The compound also has a high affinity for the tumor-associated T-antigen disaccharide, making it relevant for many O-linked glycopeptide structures .
Mode of Action
The α-gal epitope interacts with the natural anti-Gal antibody produced by humans, apes, and Old-World monkeys . This interaction leads to a variety of immune responses, including the activation of the complement system, recruitment of antigen-presenting cells (APCs), and conversion of macrophages into pro-reparative macrophages .
Biochemical Pathways
The α-gal epitope is synthesized by the α1,3GT enzyme, which links galactose to Galβ1-4GlcNAc-R . This process is part of the broader glycosylation pathway, which plays a key role in various biological functions, including cell-cell adhesion, immune response, and protein folding .
Result of Action
The interaction between the α-gal epitope and the anti-Gal antibody triggers several beneficial immune responses. These include the destruction of pathogens, recruitment of APCs, and activation of macrophages into a pro-reparative state . This interaction can also lead to hyperacute rejection when organs from non-primate mammals are transplanted into humans or Old-World monkeys .
Biochemical Analysis
Biochemical Properties
The Galbeta1,3GalNAcalpha-O-Me molecule interacts with several enzymes and proteins. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The interactions of Galbeta1,3GalNAcalpha-O-Me with these biomolecules are crucial for its function and role in biochemical reactions .
Cellular Effects
Galbeta1,3GalNAcalpha-O-Me has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate proliferation in human colon cancer cells .
Molecular Mechanism
At the molecular level, Galbeta1,3GalNAcalpha-O-Me exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the formation of α-gal epitopes on molecules, pathogens, cells, or nanoparticles, which can be harnessed for the development of novel immunotherapies .
Temporal Effects in Laboratory Settings
The effects of Galbeta1,3GalNAcalpha-O-Me change over time in laboratory settings. It has been observed that terminal galactosylation is sensitive to media feeding times and intracellular nucleotide sugar pools . Over time, an increased production of single and double galactose-occupied glycoforms has been observed under glucose-starved fed-batch cultures .
Dosage Effects in Animal Models
The effects of Galbeta1,3GalNAcalpha-O-Me vary with different dosages in animal models. For instance, in the context of α-gal therapies, the efficacy and safety of these therapies were demonstrated in transgenic mice and pigs lacking α-gal epitopes and producing anti-Gal .
Metabolic Pathways
Galbeta1,3GalNAcalpha-O-Me is involved in several metabolic pathways. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT), which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted reactions at specific hydroxyl sites .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Uniqueness
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394767 |
Source
|
Record name | Galbeta1,3GalNAcalpha-O-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100836-88-2 |
Source
|
Record name | Galbeta1,3GalNAcalpha-O-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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